molecular formula C8H10O B146520 2-Methylanisole CAS No. 578-58-5

2-Methylanisole

Cat. No. B146520
CAS RN: 578-58-5
M. Wt: 122.16 g/mol
InChI Key: DTFKRVXLBCAIOZ-UHFFFAOYSA-N
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Description

2-Methylanisole, also known as o-methylanisole, is an organic compound that is a derivative of anisole with a methyl group attached to the ortho position of the aromatic ring. It is a compound of interest in various chemical reactions and has been studied in different contexts, including its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of derivatives of methylanisole, such as m-methylanisole, has been achieved through reactions involving cresols and dimethyl sulfate under alkaline conditions. Optimized conditions have been established to achieve high yields, with m-methylanisole being obtained at a 99% yield . Similarly, 4-bromo-3-methylanisole has been synthesized in a continuous process using a modular microreaction system, demonstrating the potential for efficient and selective bromination reactions .

Molecular Structure Analysis

The molecular structure of 2,3-dimethylanisole has been investigated using a combination of gas phase rotational spectroscopy and solid-state X-ray diffraction. These studies have revealed a planar heavy-atom structure and provided insights into the internal rotations of the methyl groups attached to the phenyl ring . For 2-methylanisole, rotationally resolved electronic spectra have shown that it has a planar heavy-atom structure with trans-disposed methyl and methoxy groups .

Chemical Reactions Analysis

2-Methylanisole undergoes various chemical reactions, as demonstrated by its interaction with the Ir(III) complex TpMe2Ir(C6H5)2(N2), which results in a mixture of hydride complexes through different activation processes. These include C(sp3)–H and C(sp2)–H bond activations, O–CH3 bond cleavage, and the formation of new C–C bonds . The conversion of 4-methylanisole catalyzed by Pt/γ-Al2O3 and Pt/SiO2-Al2O3 has also been studied, revealing reaction networks and mechanisms for oxygen removal in bio-oil compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources and structurally related to methylanisoles, have been extensively studied. Its low miscibility with water, high boiling point, and remarkable stability make it an attractive solvent for various synthetic applications, including those involving organometallics and biotransformations .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Black Fluorane Dye : 4-Bromo-3-methylanisole, derived from 3-methylanisole, is used in synthesizing black fluorane dye, a crucial component in thermal papers. A novel continuous homogeneous bromination technology in a microreaction system has been developed for its production (Xie, Wang, Deng, & Luo, 2020).

  • Activation Processes : The thermal activation of 2-methylanisole by the Ir(III) complex leads to a mixture of hydride complexes, demonstrating its potential in various chemical activation processes (Santos, Mereiter, & Paneque, 2013).

Chemical and Physical Properties

  • Study of Internal Rotation : Investigation into the rotationally resolved electronic spectra of 2-methylanisole reveals insights into the internal rotation of the methyl group and the overall molecular structure (Álvarez-Valtierra, Yi, & Pratt, 2006).

  • Binary Diffusion Coefficients : Research on the binary diffusion coefficients of 2-methylanisole in supercritical carbon dioxide provides valuable data for understanding its behavior in different conditions (Pizarro, Suárez-Iglesias, Medina, & Bueno, 2009).

Applications in Energy and Materials

  • Organic Solar Cells : o-Methylanisole, a certified food additive, has been used as a processing solvent in the manufacturing of organic solar cells, demonstrating its potential in the field of renewable energy (Ye et al., 2016).

  • Catalytic Upgrading in Bio-Oil Production : 4-Methylanisole serves as a representative compound in the catalytic upgrading of lignin-derived pyrolysis bio-oil, highlighting its role in advancing renewable energy sources (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).

Environmental and Health Studies

  • Toxicokinetics in Toxicity Studies : Implementation of toxicokinetic analyses in a rat developmental immunotoxicity study with 4-methylanisole helps in better understanding the internal exposures and supporting the interpretation of toxicological data (Brandon et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-methoxy-2-methylbenzene
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InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3
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InChI Key

DTFKRVXLBCAIOZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID9060368
Record name Benzene, 1-methoxy-2-methyl-
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note
Record name 2-Methylanisole
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Record name 1-Methoxy-2-methylbenzene
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Record name o-Methylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

170.00 to 172.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-2-methylbenzene
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Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name o-Methylanisole
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Density

0.983-0.986 (15.5°)
Record name o-Methylanisole
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Vapor Pressure

1.5 [mmHg]
Record name 2-Methylanisole
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Product Name

2-Methylanisole

CAS RN

578-58-5
Record name 2-Methylanisole
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Record name 2-METHYLANISOLE
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Record name 1-Methoxy-2-methylbenzene
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Melting Point

-34.1 °C
Record name 1-Methoxy-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

A sample of HZSM-5, having a silica to alumina mole ratio of 130, was steamed for 2 hours at 800° C. When a mixture of anisole and methanol (mole ratio=2:1) was subsequently passed over the catalyst at 350° C. and a feed WHSV of 1.8 hr-1, an ortho-rich cresol fraction (66% ortho) and a para-rich methylanisole fraction (65% para) were produced. The results are summarized in TABLE II.
[Compound]
Name
130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-cresol (3.0 g, 0.028 mol) and anhydrous potassium carbonate (7.7 g, 0.056 mol) were dissolved into 50 ml of DMF and then iodomethane (3.9 g, 0.028 mmol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 3 g of the product (89%) by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylanisole
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2-Methylanisole
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2-Methylanisole
Reactant of Route 4
2-Methylanisole
Reactant of Route 5
2-Methylanisole
Reactant of Route 6
Reactant of Route 6
2-Methylanisole

Citations

For This Compound
861
Citations
C Pizarro, O Suárez-Iglesias, I Medina… - The Journal of …, 2009 - Elsevier
The measurement and correlation of the experimental binary diffusion coefficients of 2,3-dimethylaniline, 2,6-dimethylaniline, 2-methylanisole, 4-methylanisole and 3-nitrotoluene in …
Number of citations: 36 www.sciencedirect.com
LL Santos, K Mereiter, M Paneque - Organometallics, 2013 - ACS Publications
… To complete these studies, we thought it worthwhile to examine the analogous activation of 2-methylanisole, as in the molecules of this ether only one of the ortho positions is blocked …
Number of citations: 17 pubs.acs.org
CO Bender, RT Boeré, PW Dibble… - Canadian Journal of …, 2007 - cdnsciencepub.com
The 2:1 adduct of benzyne with 2-methylanisole is shown to have the bisbenzotricyclic structure 6,6a,11,11a-tetrahydro-5-methoxy-6-methyl-5,6,11-metheno-5H-benzo[a]fluorene by a …
Number of citations: 1 cdnsciencepub.com
L Alvarez-Valtierra, JT Yi, DW Pratt - The Journal of Physical …, 2006 - ACS Publications
… In the present study, we focus on molecules containing both of these functional groups, 2-methylanisole (2MA) and 3-methylanisole (3MA); see below. Our interest is in learning about …
Number of citations: 25 pubs.acs.org
RC Runnebaum, RJ Lobo-Lapidus… - Energy & …, 2011 - ACS Publications
… , 2-methylanisole, and 4-methylanisole. Because the selectivity for formation of neither 2-methylanisole nor … 2-Methylanisole and 4-methylanisole are inferred to be formed primarily from …
Number of citations: 91 pubs.acs.org
CA Panetta, Z Fang, DL Mattern - The Journal of Organic …, 1995 - ACS Publications
… of equal interest was the isolation of oxidized products 15, 16, 21, 22, 23, and 27 from the iodination of 2,4- and 2,6-dimethylanisoles (11 and 17, respectively) and 2-methylanisole (24). …
Number of citations: 12 pubs.acs.org
HRW Ansink, H Cerfontain - Recueil des Travaux Chimiques …, 1989 - Wiley Online Library
… In relation to our conformational interpretations of the sulfonation of 2-methylanisole (5), and anisole (6)'-3, we have also studied the sulfonation of 2,3-dihydrobenzofuran (7) and 2,3-…
Number of citations: 6 onlinelibrary.wiley.com
VN Emel'yanenko, KV Zaitseva, F Agapito… - The Journal of Chemical …, 2015 - Elsevier
Accurate standard molar enthalpy of formation values in the liquid phase can be obtained by combining high-level quantum chemistry values of gas-phase enthalpies of formation with …
Number of citations: 55 www.sciencedirect.com
B Knapstad, PA Skjoelsvik… - Journal of chemical and …, 1991 - ACS Publications
… It is believed that carbon dioxide is slightly more soluble In anisóle than 2-methylanisole due … However, there is not much solubility difference among 2-methylanisole, 3-methylanisole, …
Number of citations: 38 pubs.acs.org
ESE Van Beelen, TA Koblenz… - The Journal of …, 2004 - ACS Publications
… and a suitable reference base results in the following proton affinities: 2-methylphenol, 832 kJ mol -1 ; 3-methylphenol, 841 kJ mol -1 ; 4-methylphenol, 814 kJ mol -1 ; 2-methylanisole, …
Number of citations: 38 pubs.acs.org

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